molecular formula C20H17N3O3 B2834391 N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034478-50-5

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2834391
CAS No.: 2034478-50-5
M. Wt: 347.374
InChI Key: LXAMPXWLPZKRMW-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a benzo-dioxine structure via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Synthesis of the benzo-dioxine structure: This involves the cyclization of a suitable precursor, such as a catechol derivative, under acidic or basic conditions to form the dioxine ring.

    Coupling of the bipyridine and benzo-dioxine units: This step usually involves the formation of an amide bond, which can be facilitated by reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, which can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts like iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the bipyridine moiety.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties, owing to its unique structural features.

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • N-([2,4’-bipyridin]-6-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Comparison:

  • Structural Differences: The position of the bipyridine moiety’s attachment to the benzo-dioxine structure varies, which can influence the compound’s binding affinity and specificity for different targets.
  • Unique Features: N-([2,3’-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique in its specific arrangement of functional groups, which may confer distinct electronic properties and reactivity compared to its analogs.

This detailed overview should provide a comprehensive understanding of N-([2,3’-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(19-13-25-17-5-1-2-6-18(17)26-19)23-11-14-7-8-16(22-10-14)15-4-3-9-21-12-15/h1-10,12,19H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMPXWLPZKRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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